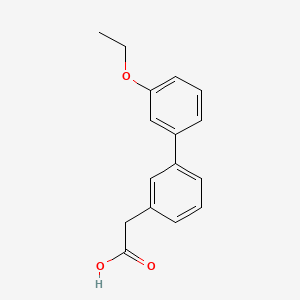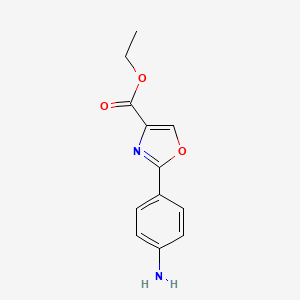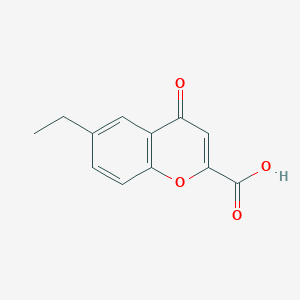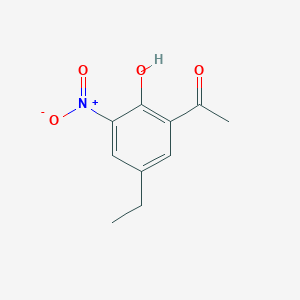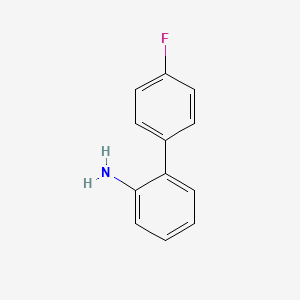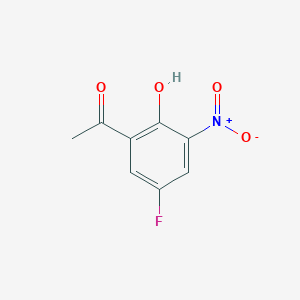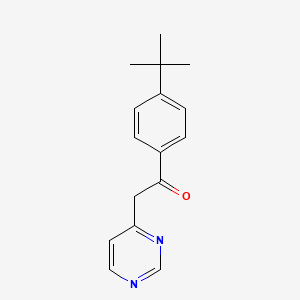
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical groups that can provide insight into the properties and synthesis of similar structures. For instance, tert-butyl groups are known to influence the physical and chemical properties of compounds by increasing interchain distance and decreasing intermolecular forces, as seen in the novel polyimides described in the first paper . Additionally, pyrimidinone derivatives are mentioned as intermediates in the synthesis of enantiomerically pure β-amino acids, indicating the relevance of pyrimidinone structures in synthetic chemistry .
Synthesis Analysis
The synthesis of compounds related to 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone involves various strategies. For example, the synthesis of new polyimides with tert-butyl side groups was achieved through polycondensation, which could be a relevant method for synthesizing compounds with tert-butylphenyl moieties . The one-pot synthesis method described for pyrrole derivatives using TosMIC and a mild base could potentially be adapted for the synthesis of pyrimidin-4-ylethanone derivatives .
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups and pyrimidinone rings would likely exhibit certain characteristics such as increased steric hindrance and potential for hydrogen bonding. The crystal structure analysis of a related compound indicates that symmetric compounds with tert-butyl groups can lead to strong intermolecular interactions and good packing ability . This information could be extrapolated to hypothesize about the molecular structure of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone.
Chemical Reactions Analysis
The chemical reactions involving tert-butylphenyl and pyrimidinone derivatives are diverse. The polyimides containing tert-butyl side groups show excellent solubility and high glass transition temperatures, suggesting that the tert-butylphenyl moiety could impart similar properties to other compounds . The pyrimidinone derivatives are used as intermediates in various reactions, including acylation, annulation, and cyclization, which could be relevant for the chemical reactions of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone can be inferred from the related structures discussed in the papers. The introduction of tert-butyl groups can lead to low dielectric constants, low moisture absorption, and high glass transition temperatures, as seen in the novel polyimides . The solubility and reactivity of the pyrimidinone derivatives suggest that 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone could also exhibit unique solubility and reactivity profiles .
科学的研究の応用
Histamine H4 Receptor Ligands
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone has been studied for its applications in histamine H4 receptor (H4R) ligands. A pyrimidine hit was identified in a high-throughput screening (HTS) campaign, leading to the synthesis of a series of 2-aminopyrimidines as H4R ligands. These compounds, including analogs where 6-tert-butyl was replaced with aromatic and secondary amine moieties, showed potential in vitro potency. Specifically, a compound, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, demonstrated significant anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Acyl Pyrazole Derivatives
The chemical has also been involved in the synthesis of acyl pyrazole derivatives. An oxidative functionalization reaction of an aldehyde with pyrazole yielded the acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. This reaction was facilitated by a substoichiometric quantity of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate and carried out solvent-free, representing a green, clean approach (Doherty et al., 2022).
Bosentan Monohydrate Study
Another study involved Bosentan monohydrate, a compound incorporating 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone. The study focused on its crystal structure, revealing significant angles between the mean planes of the pyrimidine and benzene rings, forming a U-shaped channel. This structure was stabilized by hydrogen bonds and weak intermolecular interactions, providing insights into molecular interactions in crystallography (Kaur et al., 2012).
Silver-Catalyzed π-Cyclizations
The compound has been used in silver-catalyzed π-cyclizations to form various organic compounds. tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates, which are strongly enolized β-ketoesters, were activated by Ag(I) salts, leading to cyclizations producing hydroxypyrone or pulvinone formations. This study demonstrates the versatility of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone in organic synthesis (Hermann & Brückner, 2018).
PET Imaging in Parkinson's Disease
The compound has also been synthesized for potential use in PET imaging for Parkinson's disease. A specific tracer, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone, was prepared from its precursor with [11C]CH3OTf through O-[11C]methylation. The high radiochemical yield and purity of this tracer underscore its potential in medical imaging (Wang et al., 2017).
特性
IUPAC Name |
1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXUUNPFFILBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375475 |
Source


|
| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
CAS RN |
849021-29-0 |
Source


|
| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


